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Compound of Interest

Compound Name: Allylurea

Cat. No.: B145677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for allylurea
against two structurally related alternatives: N-allylthiourea and propargylurea. Through the

systematic presentation of experimental data from Infrared (IR) Spectroscopy, Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims

to equip researchers with the necessary information to unambiguously confirm the structure of

allylurea and differentiate it from similar chemical entities.

Introduction
Allylurea is a chemical compound of interest in various research domains due to its reactive

allyl and urea functionalities. Accurate structural confirmation is paramount for its application in

synthesis and drug development. This guide leverages key spectroscopic techniques to provide

a definitive analytical workflow for the identification and purity assessment of allylurea. By

comparing its spectral features with those of N-allylthiourea (where the carbonyl oxygen is

replaced by sulfur) and propargylurea (where the allyl group is replaced by a propargyl group),

we highlight the unique spectroscopic signatures that enable precise structural elucidation.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR,

and Mass Spectrometry for allylurea and its selected alternatives.
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Infrared (IR) Spectroscopy Data
Functional Group Allylurea (cm⁻¹)

N-Allylthiourea

(cm⁻¹)

Propargylurea

(cm⁻¹)

N-H Stretch 3430, 3350, 3210 3300-3100 (broad) ~3400, ~3200

C-H (sp²) Stretch ~3080 ~3080 -

C-H (sp³) Stretch ~2920 ~2920 ~2900

C≡C-H Stretch - - ~3300

C≡C Stretch - - ~2100

C=O Stretch (Amide I) ~1650 - ~1660

N-H Bend (Amide II) ~1560 ~1550 ~1570

C=S Stretch - ~1350 -

C=C Stretch ~1640 ~1640 -

Note: Values are approximate and can vary based on the experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Proton Assignment Allylurea (δ, ppm)
N-Allylthiourea (δ,

ppm)

Propargylurea (δ,

ppm)

-CH₂- (allyl/propargyl) ~3.7 (dt) ~4.2 (m) ~3.9 (d)

=CH- ~5.8 (m) ~5.9 (m) -

=CH₂ ~5.2 (dd), ~5.1 (dd) ~5.2 (m) -

≡C-H - - ~2.2 (t)

-NH- ~6.1 (t) ~7.7 (br s) ~6.5 (br s)

-NH₂ ~5.5 (s) ~7.2 (br s) ~5.8 (br s)
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Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s

(singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dt (doublet of

triplets), and br s (broad singlet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Carbon Assignment Allylurea (δ, ppm)
N-Allylthiourea (δ,

ppm)

Propargylurea (δ,

ppm)

C=O ~158 - ~158

C=S - ~183 -

=CH- ~136 ~134 -

=CH₂ ~115 ~116 -

-CH₂- ~42 ~48 ~30

C≡C - - ~80

≡C-H - - ~72

Note: Chemical shifts (δ) are reported in parts per million (ppm).

Mass Spectrometry (MS) Data
Ion Allylurea (m/z) N-Allylthiourea (m/z) Propargylurea (m/z)

[M]⁺ 100 116 98

[M-NH₂]⁺ / [M-NH₃]⁺ 84 / 83 100 / 99 82 / 81

[Allyl/Propargyl]⁺ 41 41 39

[CH₂=CH-CH₂-NH]⁺ 56 56 -

[CH≡C-CH₂-NH]⁺ - - 54

[NH₂CO]⁺ 44 - 44

[NH₂CS]⁺ - 60 -
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Note: m/z values represent the mass-to-charge ratio of the most abundant isotopes.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

Sample Preparation: For solid samples like allylurea, the Attenuated Total Reflectance

(ATR) technique is preferred for its simplicity and minimal sample preparation. A small

amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹)

with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr

pellet is recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).

¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the

low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g.,

2-5 seconds) are typically required compared to ¹H NMR.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS), often coupled with a

Gas Chromatograph (GC-MS), is used.

Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC,

where it is vaporized and separated from the solvent. The analyte then enters the ion source

of the mass spectrometer.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various

fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis and structural confirmation of allylurea is

depicted in the following diagram.
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Allylurea Sample

IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Functional Groups:
- N-H stretch (~3400-3200 cm⁻¹)

- C=O stretch (~1650 cm⁻¹)
- C=C stretch (~1640 cm⁻¹)

Proton & Carbon Signals:
- Allyl protons (~3.7, 5.1-5.8 ppm)

- Urea N-H protons
- Carbonyl carbon (~158 ppm)

- Alkene carbons (~115, 136 ppm)

Mass Fragments:
- Molecular Ion [M]⁺ at m/z 100

- Allyl fragment at m/z 41
- Other characteristic fragments

Compare with Alternatives
(N-Allylthiourea, Propargylurea)

Structural Confirmation of Allylurea

Click to download full resolution via product page

Caption: Workflow for the spectroscopic structural confirmation of allylurea.

Analysis and Interpretation
The structural confirmation of allylurea relies on identifying the unique spectral features

corresponding to its constituent functional groups and comparing them against those of its

analogs.

IR Spectroscopy: The IR spectrum of allylurea is characterized by strong absorptions for the

N-H bonds of the urea moiety (around 3430-3210 cm⁻¹) and a prominent C=O (Amide I)

stretching band around 1650 cm⁻¹. The presence of the allyl group is confirmed by the C=C

stretch near 1640 cm⁻¹ and the vinylic C-H stretch just above 3000 cm⁻¹. In contrast, N-
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allylthiourea lacks the C=O stretch but shows a characteristic C=S absorption around 1350

cm⁻¹. Propargylurea is distinguished by the sharp C≡C-H stretch around 3300 cm⁻¹ and the

C≡C stretch near 2100 cm⁻¹, while lacking the signals for a C=C double bond.

¹H NMR Spectroscopy: The ¹H NMR spectrum of allylurea clearly shows the signals for the

allyl group: a multiplet for the internal vinyl proton (=CH-) around 5.8 ppm, two doublets of

doublets for the terminal vinyl protons (=CH₂) between 5.1 and 5.2 ppm, and a doublet of

triplets for the methylene protons (-CH₂-) adjacent to the nitrogen at approximately 3.7 ppm.

The protons on the nitrogen atoms give distinct signals that can be exchanged with D₂O. N-

allylthiourea shows a similar allyl pattern, though the chemical shifts, particularly of the

adjacent methylene group, are different due to the influence of the thiocarbonyl group.

Propargylurea's spectrum is significantly different, featuring a triplet for the acetylenic proton

(≡C-H) around 2.2 ppm and a doublet for the methylene protons at about 3.9 ppm, with no

signals in the vinyl region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of allylurea shows a peak for the carbonyl

carbon at around 158 ppm. The allyl group is identified by the two signals in the alkene

region (~136 ppm for =CH- and ~115 ppm for =CH₂) and the aliphatic methylene carbon

signal at ~42 ppm. For N-allylthiourea, the most downfield signal corresponds to the C=S

carbon at a significantly different chemical shift of around 183 ppm. Propargylurea is easily

identified by the presence of two signals in the alkyne region (~80 ppm and ~72 ppm) and

the absence of alkene carbon signals.

Mass Spectrometry: The mass spectrum of allylurea shows a molecular ion peak [M]⁺ at an

m/z of 100.[1] Key fragmentation includes the loss of the allyl group to give a fragment at m/z

59, or the formation of the stable allyl cation at m/z 41. Another significant fragment is often

observed at m/z 57.[1] N-allylthiourea has a molecular ion peak at m/z 116, reflecting the

presence of sulfur instead of oxygen. Its fragmentation pattern will show fragments

containing sulfur, such as [NH₂CS]⁺ at m/z 60. Propargylurea has a molecular ion at m/z 98

and will produce a characteristic propargyl cation fragment at m/z 39.

Conclusion
The combination of IR, NMR, and Mass Spectrometry provides a powerful and definitive

method for the structural confirmation of allylurea. Each technique offers unique and

complementary information that, when considered together, allows for the unambiguous
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identification of the target molecule and its differentiation from structurally similar compounds

like N-allylthiourea and propargylurea. The detailed experimental protocols and tabulated data

in this guide serve as a valuable resource for researchers, ensuring accurate and reproducible

analytical results in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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